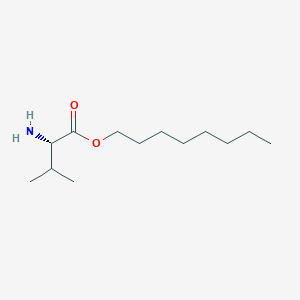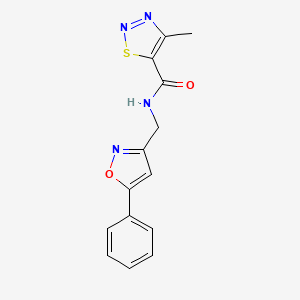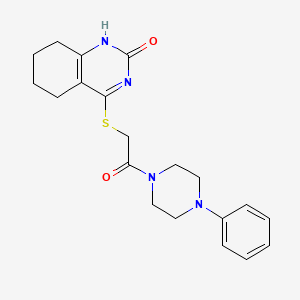![molecular formula C29H27N3O4S B2643308 3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one CAS No. 1115405-78-1](/img/structure/B2643308.png)
3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceutical Applications
- Radioiodination and Biodistribution : A study on benzoquinazoline derivatives explored their radioiodination and subsequent biodistribution in tumor-bearing mice. The compound demonstrated significant uptake in tumors, suggesting its potential for developing targeted radiopharmaceuticals for cancer imaging or therapy (Al-Salahi et al., 2018).
Anticancer Activity
- Apoptotic Cell Death in Cancer Cells : Research involving a heterocyclic quinazolinone compound revealed its ability to induce apoptosis in human bone cancer cells. This effect was attributed to the compound's role in blocking cell proliferation and promoting reactive oxygen species (ROS) accumulation, offering a pathway for anticancer therapy (Lv & Yin, 2019).
Anticonvulsant Properties
- Potential Anticonvulsant Agents : A study synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, evaluating their anticonvulsant activities. The results highlighted specific compounds with significant activity, suggesting the therapeutic potential of quinazolinone derivatives in epilepsy management (Archana, Srivastava, & Kumar, 2002).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Activity : Novel quinazoline derivatives were synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Several compounds showed promising activities, indicating the potential for developing new therapeutic agents based on quinazolinone scaffolds (Dash et al., 2017).
Antihypertensive Agent Development
- Novel Anti-hypertension Agents : The study developed and validated a method for determining a quinazolinone derivative in rat plasma, with application to pharmacokinetic studies. This research underscores the potential of quinazolinone derivatives as drug candidates for hypertension treatment (Chang et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-3-20-7-9-21(10-8-20)19-37-29-30-26-17-22(27(33)31-13-15-36-16-14-31)11-12-25(26)28(34)32(29)23-5-4-6-24(18-23)35-2/h3-12,17-18H,1,13-16,19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQULXCBJTYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)


![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide](/img/structure/B2643231.png)

![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)
![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)

![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)

